molecular formula C4H5BrN4O B7788260 2,6-diamino-5-bromo-1H-pyrimidin-4-one

2,6-diamino-5-bromo-1H-pyrimidin-4-one

Cat. No.: B7788260
M. Wt: 205.01 g/mol
InChI Key: NLKHCTSHGBTJTH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,6-Diamino-5-bromo-1H-pyrimidin-4-one (CAS: 6312-72-7) is a brominated pyrimidine derivative with the molecular formula C₄H₅BrN₄O and an average molecular mass of 220.02 g/mol . Its systematic IUPAC name is 2,6-diamino-5-bromo-4(1H)-pyrimidinone. The compound features a pyrimidine core substituted with amino groups at positions 2 and 6, a bromine atom at position 5, and a ketone group at position 4 (tautomerically interchangeable with hydroxyl groups in aqueous solutions) .

Properties

IUPAC Name

2,6-diamino-5-bromo-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKHCTSHGBTJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=NC1=O)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=C(NC(=NC1=O)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2,6-diamino-5-bromo-1H-pyrimidin-4-one” involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield. Typically, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to ensure consistent quality and yield. Industrial production methods may include continuous flow reactors, large-scale batch reactors, and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: Compound “2,6-diamino-5-bromo-1H-pyrimidin-4-one” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenation using halogens like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Compound “2,6-diamino-5-bromo-1H-pyrimidin-4-one” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate in pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “2,6-diamino-5-bromo-1H-pyrimidin-4-one” involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Table 1: Structural and Functional Comparison
Compound Name CAS Molecular Formula Substituents (Positions) Key Applications
2,6-Diamino-5-bromo-1H-pyrimidin-4-one 6312-72-7 C₄H₅BrN₄O 2-NH₂, 5-Br, 6-NH₂, 4-O Pharmaceutical intermediates
Bromacil 314-40-9 C₉H₁₃BrN₂O₂ 5-Br, 6-CH₃, 3-(1-methylpropyl) Herbicide
2,6-Diamino-5-nitroso-1H-pyrimidin-4-one 2387-48-6 C₄H₅N₅O₂ 2-NH₂, 5-NO, 6-NH₂, 4-O Redox-active intermediates
Dimethirimol 5221-53-4 C₉H₁₅N₃OS 2-(CH₃)₂N, 5-CH₂CH₂CH₂CH₃, 6-CH₃ Fungicide
Key Comparative Insights

Substituent Effects on Reactivity and Applications Bromine vs. In contrast, the nitroso group in 2,6-diamino-5-nitroso-1H-pyrimidin-4-one (CAS: 2387-48-6) introduces redox activity, enabling applications in nitric oxide (NO) donor systems . Agrochemical Derivatives: Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-pyrimidine) shares the bromine substituent but includes alkyl groups, enhancing lipophilicity for herbicidal activity. This contrasts with the polar amino groups in this compound, which favor solubility in aqueous media for pharmaceutical use .

Physical and Spectroscopic Differences Mass Spectrometry: The bromine isotope pattern (≈1:1 ratio for ⁷⁹Br/⁸¹Br) in this compound distinguishes it from non-halogenated analogs. Its MS2 spectrum shows dominant fragments at m/z 142 (loss of HBr) and 115 (pyrimidine ring cleavage) . Stability: Bromine’s electron-withdrawing effect stabilizes the pyrimidine ring against hydrolysis compared to hydroxyl or methyl substituents in dimethirimol .

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